molecular formula C23H49BrN2 B14257001 1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide CAS No. 184865-52-9

1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide

Cat. No.: B14257001
CAS No.: 184865-52-9
M. Wt: 433.6 g/mol
InChI Key: FEIKZRAKJZJWKC-UHFFFAOYSA-M
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Description

1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and research applications due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide typically involves the quaternization of 1-ethyl-4-hexadecylpiperazine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide involves its interaction with cell membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This interaction is primarily due to the compound’s amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .

Comparison with Similar Compounds

1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide can be compared with other quaternary ammonium compounds such as:

Properties

CAS No.

184865-52-9

Molecular Formula

C23H49BrN2

Molecular Weight

433.6 g/mol

IUPAC Name

1-ethyl-4-hexadecyl-1-methylpiperazin-1-ium;bromide

InChI

InChI=1S/C23H49N2.BrH/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-22-25(3,5-2)23-21-24;/h4-23H2,1-3H3;1H/q+1;/p-1

InChI Key

FEIKZRAKJZJWKC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCN1CC[N+](CC1)(C)CC.[Br-]

Origin of Product

United States

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